5-Chloro-2-ethoxy-4-methylpyridine
Description
BenchChem offers high-quality 5-Chloro-2-ethoxy-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-ethoxy-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFYMGGFSIXECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unseen Potential: A Technical Guide to the Agrochemical Applications of 5-Chloro-2-ethoxy-4-methylpyridine Derivatives
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a privileged scaffold, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1] This technical guide delves into the latent potential of a specific, yet underexplored, molecular framework: 5-Chloro-2-ethoxy-4-methylpyridine . While not a commercialized active ingredient in its own right, its unique substitution pattern presents a compelling starting point for the synthesis of a new generation of crop protection agents. This document serves as an in-depth exploration of the synthesis of this core intermediate, a forward-looking analysis of its potential derivatization into potent agrochemicals, and a practical guide to the experimental protocols necessary for its investigation.
The Strategic Importance of the 5-Chloro-2-ethoxy-4-methylpyridine Scaffold
The efficacy of a pyridine-based agrochemical is profoundly influenced by the nature and position of its substituents. The 5-Chloro-2-ethoxy-4-methylpyridine core combines several features of strategic importance in agrochemical design:
-
The Pyridine Core: A fundamental building block in a multitude of agrochemicals, the pyridine ring system is recognized for its metabolic stability and its ability to interact with a wide range of biological targets.[2] Its ionizable and polar nature can also enhance solubility and bioavailability.[2]
-
5-Chloro Substitution: The presence of a chlorine atom at the 5-position is a common feature in many successful pesticides. This halogen can significantly modulate the electronic properties of the ring and enhance binding affinity to target enzymes or receptors.
-
2-Ethoxy Group: An alkoxy group at the 2-position can influence the molecule's lipophilicity, a critical factor in its ability to penetrate plant cuticles or insect exoskeletons. It can also play a role in the molecule's metabolic fate within the target organism.
-
4-Methyl Group: The methyl group at the 4-position can provide steric hindrance that may contribute to selectivity and can also be a site for metabolic modification.
The combination of these substituents on a single pyridine ring creates a unique chemical entity with the potential for derivatization into a diverse array of bioactive molecules.
Synthesis of the Core Intermediate: 5-Chloro-2-ethoxy-4-methylpyridine
The practical utility of any chemical scaffold is contingent upon its synthetic accessibility. While a dedicated, high-yield synthesis for 5-Chloro-2-ethoxy-4-methylpyridine is not extensively documented in mainstream literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted pyridines. The following multi-step synthesis provides a robust framework for obtaining the core intermediate.
Experimental Protocol: Synthesis of 5-Chloro-2-ethoxy-4-methylpyridine
Step 1: Synthesis of 2-Hydroxy-4-methylpyridine
This initial step involves the construction of the pyridine ring. A common and effective method is the condensation of an appropriate dicarbonyl compound with an ammonia source.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield 2-hydroxy-4-methylpyridine.
Step 2: Chlorination to 2-Chloro-4-methylpyridine
The hydroxyl group is then converted to a chloro group, a key functional handle for further modifications.
-
Reaction Setup: In a fume hood, to a stirred solution of 2-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for 3-4 hours.
-
Work-up and Isolation: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield 2-chloro-4-methylpyridine.
Step 3: Nitration to 2-Chloro-4-methyl-5-nitropyridine
Introduction of a nitro group at the 5-position is a strategic step to enable subsequent functionalization.
-
Reaction Setup: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 2-chloro-4-methylpyridine (1.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically between 0-10 °C) for 2-3 hours.
-
Work-up and Isolation: The reaction mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to give 2-chloro-4-methyl-5-nitropyridine.
Step 4: Reduction of the Nitro Group to 5-Amino-2-chloro-4-methylpyridine
The nitro group is reduced to an amine, which can then be further modified.
-
Reaction Setup: A mixture of 2-chloro-4-methyl-5-nitropyridine (1.0 eq) and a reducing agent such as iron powder or tin(II) chloride in a suitable solvent (e.g., ethanol/acetic acid) is prepared.
-
Reaction Conditions: The mixture is heated to reflux for 4-6 hours.
-
Work-up and Isolation: The reaction mixture is filtered to remove the metal salts, and the filtrate is concentrated. The residue is then taken up in water, basified, and extracted with an organic solvent to yield 5-amino-2-chloro-4-methylpyridine.
Step 5: Sandmeyer Reaction to 5-Chloro-2-chloro-4-methylpyridine
The amino group is replaced with a second chloro group via a Sandmeyer reaction.
-
Diazotization: 5-Amino-2-chloro-4-methylpyridine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise.
-
Copper(I) Chloride Addition: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
Work-up and Isolation: The reaction is allowed to warm to room temperature and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2,5-dichloro-4-methylpyridine.
Step 6: Nucleophilic Substitution to 5-Chloro-2-ethoxy-4-methylpyridine
The final step involves the introduction of the ethoxy group.
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2,5-dichloro-4-methylpyridine (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the final product, 5-Chloro-2-ethoxy-4-methylpyridine.
Caption: Synthetic pathway for 5-Chloro-2-ethoxy-4-methylpyridine.
Agrochemical Applications: A Forward-Looking Perspective
The true potential of 5-Chloro-2-ethoxy-4-methylpyridine lies in its utility as a versatile intermediate for the synthesis of novel agrochemicals. By leveraging the reactivity of the pyridine ring and its substituents, a diverse range of derivatives with potential herbicidal, fungicidal, and insecticidal properties can be envisioned.
Herbicidal Derivatives
Many commercial herbicides feature a substituted pyridine core. The 5-Chloro-2-ethoxy-4-methylpyridine scaffold can be elaborated into several classes of herbicides.
Potential Herbicidal Derivatives and Their Synthesis
| Derivative Class | Proposed Synthetic Modification | Potential Mode of Action |
| Aryloxyphenoxypropionate Analogues | Ether linkage at the 5-position with a substituted phenol, followed by attachment of a propionate moiety. | ACCase Inhibition |
| Sulfonylurea Analogues | Introduction of a sulfonylurea bridge at the 5-position. | ALS Inhibition |
| Picolinic Acid Herbicides | Oxidation of the 4-methyl group to a carboxylic acid. | Synthetic Auxins |
Synthetic Workflow: Aryloxyphenoxypropionate Analogue
Caption: Synthesis of a potential aryloxyphenoxypropionate herbicide.
Fungicidal Derivatives
The pyridine ring is also a key component of many modern fungicides. The 5-Chloro-2-ethoxy-4-methylpyridine scaffold can be modified to target various fungal pathogens.
Potential Fungicidal Derivatives and Their Synthesis
| Derivative Class | Proposed Synthetic Modification | Potential Mode of Action |
| Strobilurin Analogues | Introduction of a β-methoxyacrylate toxophore at the 5-position. | Quinone outside inhibitors (QoI) |
| SDHI Fungicide Analogues | Amide bond formation at the 5-position with a pyrazole or succinate moiety. | Succinate dehydrogenase inhibition (SDHI) |
Mechanism of Action: Strobilurin Fungicides
Caption: Inhibition of mitochondrial respiration by strobilurin fungicides.
Insecticidal Derivatives
Neonicotinoids, a major class of insecticides, are characterized by a chloropyridine ring. The 5-Chloro-2-ethoxy-4-methylpyridine core offers a template for the development of novel insecticidal compounds.
Potential Insecticidal Derivatives and Their Synthesis
| Derivative Class | Proposed Synthetic Modification | Potential Mode of Action |
| Neonicotinoid Analogues | Elaboration of a side chain at the 5-position to include an imidazolidine or related heterocyclic system. | Nicotinic Acetylcholine Receptor (nAChR) Agonists |
Structure-Activity Relationship (SAR) Insights
The development of potent agrochemicals from the 5-Chloro-2-ethoxy-4-methylpyridine scaffold will be guided by a thorough understanding of structure-activity relationships. Based on existing knowledge of pyridine-based pesticides, the following insights can be anticipated:
-
Herbicides: For aryloxyphenoxypropionate derivatives, the stereochemistry of the propionate group will be critical for activity. For sulfonylurea analogues, the nature of the substituent on the terminal phenyl ring will significantly impact weed spectrum and crop safety.
-
Fungicides: In strobilurin analogues, the geometry of the double bond in the β-methoxyacrylate group is crucial for binding to the Qo site of cytochrome bc1. For SDHI fungicides, the conformation of the amide linkage and the nature of the lipophilic groups on the pyrazole or succinate ring will determine potency.
-
Insecticides: For neonicotinoid analogues, the electronic properties of the pharmacophore that interacts with the nAChR are paramount. The nature of the heterocyclic side chain will influence insecticidal spectrum and systemic properties.
Conclusion and Future Directions
5-Chloro-2-ethoxy-4-methylpyridine represents a largely untapped resource in the quest for new agrochemical active ingredients. Its judicious combination of key structural motifs, coupled with its synthetic accessibility, makes it an attractive starting point for the development of novel herbicides, fungicides, and insecticides. The synthetic pathways and biological targets outlined in this guide provide a roadmap for researchers and scientists to explore the full potential of this promising scaffold. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, guided by computational modeling and a deep understanding of structure-activity relationships. Such a program has the potential to deliver the next generation of crop protection solutions that are not only effective but also meet the stringent safety and environmental standards of modern agriculture.
References
- Huang, M., Liu, A., Nie, S., Liu, Q., Lei, M., Gao, D., Ren, Y., Zhang, P., Han, K., & He, L. (2015). N-(arylalkoxy)
- Wang, X., Liu, A., Liu, Q., & Lei, M. (2016). Triazinone Derivative Containing Acylhydrazone Structure and Preparation Method Therefor, and Insecticidal and Bactericidal Uses Thereof. WO2019056247A1.
-
Zhang, J., et al. (2022). Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold, which has different properties from diaryl ethers. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. [Link]
- Kibble, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
- European Patent Office. (n.d.). Susbstituted pyridine herbicides. EP1140845A1.
- Google Patents. (n.d.). Pyridine derivatives, process for preparation thereof, insecticidal composition. RU2083562C1.
- Liu, X., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules.
- Google Patents. (n.d.). Herbicidal pyridine compounds. WO2018019770A1.
- Zhang, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules.
- Delaney, H. (2000). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Technological University Dublin.
- Balcer, J. L., et al. (2011). Synthesis of new compounds related to the commercial fungicide tricyclazole. Pest Management Science.
-
Liu, C. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]
- Stauffer, C. (n.d.). Substituted 2,6-substituted pyridine compounds.
- Google Patents. (n.d.). Insecticidal pyridine compounds. KR20120027265A.
-
Justia Patents. (2013). Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. [Link]
- Li, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Al-Tel, T. H. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron.
- Smith, A. B., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Journal of the American Chemical Society.
- Al-Zaydi, K. M. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
-
Gonzalez-Valdez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
- Studzińska-Sroka, E., et al. (2022). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides.
- BenchChem. (2025).
-
Gonzalez-Valdez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
Sources
Methodological & Application
Technical Application Note: Strategic Functionalization of 5-Chloro-2-ethoxy-4-methylpyridine
Abstract & Core Directive
This guide details the nucleophilic substitution strategies for 5-Chloro-2-ethoxy-4-methylpyridine (CAS: 1095544-93-6). Researchers must recognize a critical reactivity dichotomy: while the C2 position of pyridines typically supports classical Nucleophilic Aromatic Substitution (
Consequently, classical
Mechanistic Insight & Reactivity Profile[1]
The Electronic Challenge
The substrate presents a unique challenge for nucleophilic attack due to competing electronic effects:
-
Pyridine Nitrogen: Inductively withdraws electron density, activating C2 and C4.[1]
-
C5 Position (Target): Located meta to the nitrogen.[2] The negative charge of the Meisenheimer intermediate in classical
cannot be delocalized onto the nitrogen atom, making the activation energy prohibitively high [1]. -
C2-Ethoxy Group: A strong resonance donor (+M).[2] It pushes electron density into the ring, rendering the oxidative addition of the C5-Cl bond to Palladium slower than in electron-deficient pyridines.
Strategic Pathway Selection
To substitute the C5-Chlorine, we must bypass the Meisenheimer complex and utilize a Pd(0)/Pd(II) catalytic cycle.[2]
Figure 1: Decision logic for functionalizing the C5 position.[2] Classical pathways are ineffective; metal catalysis is required.
Experimental Protocols
Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)
Objective: Substitution of C5-Cl with secondary amines (e.g., morpholine, piperazine).[2] Challenge: The electron-rich nature of the pyridine ring makes oxidative addition slow. Solution: Use of BrettPhos or RuPhos precatalysts, which form highly active monoligated Pd(0) species capable of activating deactivated aryl chlorides [2].[2][1]
Materials
-
Substrate: 5-Chloro-2-ethoxy-4-methylpyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)[2]
-
Catalyst: BrettPhos Pd G3 (1.0–2.0 mol%)[2]
-
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)[2]
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02 equiv).[2]
-
Purge: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M) and the amine (1.2 equiv) via syringe.
-
Note: If the amine is solid, add it in step 1.
-
-
Reaction: Heat the block to 100 °C for 12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H = 172.6 Da) and appearance of the product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Typical Results:
| Parameter | Value |
|---|---|
| Conversion | >95% (with BrettPhos) |
| Yield | 82–90% |
| Side Products | <5% Hydrodehalogenation (Protodechlorination) |[2]
Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Introduction of aryl/heteroaryl groups at C5.[2] Catalyst Choice: XPhos Pd G3 is recommended due to the steric hindrance of the C4-methyl group and the electronic deactivation from the C2-ethoxy group [3].
Materials
-
Substrate: 5-Chloro-2-ethoxy-4-methylpyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)[2]
-
Catalyst: XPhos Pd G3 (2 mol%)[2]
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF or 1,4-Dioxane
Step-by-Step Methodology
-
Combine Solids: In a reaction tube, combine the pyridine substrate, boronic acid, and XPhos Pd G3 catalyst.
-
Degas: Evacuate and backfill with Nitrogen (3 cycles).
-
Add Liquids: Add THF (degassed) followed by the aqueous
solution. Biphasic systems often work best for these substrates. -
Thermal Activation: Heat to 60–80 °C with vigorous stirring (1000 rpm) to ensure phase mixing.
-
Critical: The C4-methyl group provides steric bulk. If conversion stalls, raise temperature to 100 °C and switch solvent to Toluene/Water.
-
-
Extraction: Separate phases. Extract aqueous layer with DCM. Dry organics over
.[3]
Troubleshooting & Optimization
The following table summarizes common failure modes for this specific scaffold and their remedies.
| Failure Mode | Symptom (LCMS) | Root Cause | Corrective Action |
| No Reaction | SM (172.6) unchanged | Oxidative addition failed. | Switch to XPhos or SPhos ligands. Increase Temp to 110 °C. |
| Dehalogenation | Mass = 138.2 (M-Cl+H) | Use tBuBrettPhos ; Ensure solvent is strictly anhydrous. | |
| Homocoupling | Dimer of Boronic Acid | Slow transmetalation. | Degas solvents more thoroughly ( |
Safety & Handling
-
Pyridine Toxicity: 5-Chloro-2-ethoxy-4-methylpyridine is a halogenated pyridine. Treat as potentially toxic and an irritant. Handle in a fume hood.
-
Base Hazards: NaOtBu is moisture-sensitive and corrosive.
is a mild irritant. -
Waste: All palladium waste must be segregated for heavy metal disposal.
References
-
BenchChem. A Comparative Guide to 5-(Chloromethyl)-2-ethoxypyridine and 2-chloro-5-chloromethylpyridine in Organic Synthesis. (Accessed 2023).[2][4] Link[2]
-
Maitro, G., et al. Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides. Aldrichimica Acta, 2018. Link
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. (Accessed 2023).[2][4] Link
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. (Accessed 2023).[2][4] Link
Sources
Application Note: Buchwald-Hartwig Amination of 5-Chloro-2-ethoxy-4-methylpyridine
Executive Summary
This guide details the optimization and execution of Buchwald-Hartwig amination for 5-Chloro-2-ethoxy-4-methylpyridine . This substrate presents a "perfect storm" of catalytic challenges: the 5-chloro position is inherently less reactive than bromides/iodides; the 2-ethoxy group acts as an electron-donating group (EDG) via resonance, further deactivating the ring toward oxidative addition; and the 4-methyl group introduces significant steric hindrance ortho to the reaction site.
Successful amination requires a Third- or Fourth-Generation Buchwald Precatalyst system .[1] Standard conditions (e.g., Pd(PPh₃)₄ or simple Pd/BINAP systems) will likely result in low conversion or hydrodehalogenation. This protocol prioritizes the use of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos , RuPhos ) to facilitate both oxidative addition across the deactivated C–Cl bond and reductive elimination in a sterically congested environment.
Substrate Analysis & Mechanistic Strategy
To design a robust protocol, we must first map the electronic and steric landscape of the substrate.
Structural Challenges
-
Electronic Deactivation: The ethoxy group at C2 donates electron density into the pyridine ring (resonance), making the C5 carbon more electron-rich. This raises the energy barrier for the initial oxidative addition of Pd(0).
-
Steric Wall: The methyl group at C4 is ortho to the chlorine. This steric bulk hinders the approach of the palladium center and, more critically, can impede amine coordination and reductive elimination.
-
Catalyst Poisoning: The pyridine nitrogen is a potential binding site (σ-donor) that can sequester the catalyst, removing it from the active cycle.
Mechanistic Pathway & Ligand Selection
The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the critical role of the ligand in overcoming the C4-methyl steric clash.
Figure 1: Catalytic cycle emphasizing the critical bottlenecks: Oxidative Addition (slowed by electronics) and Reductive Elimination (slowed by sterics).
Screening Strategy: The "Gold Standard" Matrix
Do not rely on a single condition. For this substrate, a focused screen is required. We utilize Pd-G4 Precatalysts to ensure rapid generation of the active L-Pd(0) species, preventing the formation of inactive Pd-dimers often seen with Pd(OAc)₂ or Pd₂(dba)₃.
Recommended Ligand/Base Matrix
| Parameter | Condition A (Primary Amines) | Condition B (Secondary Amines) | Condition C (Base Sensitive) |
| Precatalyst | BrettPhos Pd G4 | RuPhos Pd G4 | tBuBrettPhos Pd G4 |
| Base | NaOtBu (2.0 equiv) | NaOtBu (2.0 equiv) | K₃PO₄ (3.0 equiv) or LHMDS |
| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |
| Temp | 100 °C | 100 °C | 80–110 °C |
| Rationale | BrettPhos is selective for primary amines and resists dehalogenation. | RuPhos excels with secondary amines and high steric bulk. | Use weaker bases if the amine has esters/nitriles. |
Detailed Experimental Protocol
Protocol: Coupling of 5-Chloro-2-ethoxy-4-methylpyridine with a Secondary Amine (e.g., Morpholine)
Target Scale: 1.0 mmol Catalyst System: RuPhos Pd G4 / RuPhos
Materials
-
Substrate: 5-Chloro-2-ethoxy-4-methylpyridine (171.6 mg, 1.0 mmol)
-
Amine: Morpholine (1.2 mmol, 105 mg)
-
Catalyst: RuPhos Pd G4 (2 mol%, 17 mg)
-
Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)
-
Critical: Must be stored in a glovebox or desiccator. Hydrolyzed base (NaOH) kills this reaction.
-
-
Solvent: Anhydrous Toluene (2.0 mL, 0.5 M) or 1,4-Dioxane.
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 10 mL screw-cap vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with:
-
RuPhos Pd G4 precatalyst (17 mg).
-
NaOtBu (144 mg).
-
5-Chloro-2-ethoxy-4-methylpyridine (171.6 mg).
-
Note: If the amine is a solid, add it here.
-
-
Inerting: Cap the vessel (septum cap) and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Liquids Addition:
-
Add Anhydrous Toluene (2.0 mL) via syringe.
-
Add Morpholine (105 mg/104 µL) via microliter syringe.
-
-
Reaction:
-
Place the vessel in a pre-heated aluminum block at 100 °C .
-
Stir vigorously (800-1000 rpm). The high stir rate is crucial to break up the NaOtBu surface.
-
Monitor by HPLC/UPLC at 1 hour and 4 hours.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash chromatography (typically Hexanes/EtOAc gradient).
-
Troubleshooting & Optimization Logic
If the standard protocol fails, analyze the failure mode using the table below.
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst poisoning or Oxidative Addition failure. | Switch to XPhos Pd G4 (more general) or increase Temp to 120 °C. Ensure solvent is degassed. |
| Hydrodehalogenation (Product is 2-ethoxy-4-methylpyridine) | Reductive elimination is too slow; β-hydride elimination is competing. | Switch to BrettPhos (bulkier, speeds up reductive elimination). Lower temp to 80 °C. |
| Incomplete Conversion (>24h) | Catalyst death (Pd black formation). | Add a second portion of catalyst (1 mol%) at 12 hours. Increase concentration to 1.0 M. |
| Regioisomers | Unlikely for this substrate, but check C2. | The C2-ethoxy is stable, but strong nucleophiles at >140°C could displace it (SNAr). Keep T < 110°C. |
References
-
BenchChem. (2025).[1][3] Buchwald-Hartwig Amination with Chloropyridines: Technical Support & Troubleshooting. Retrieved from
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Retrieved from
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[5][6] Organic Letters.[5][6][7] Retrieved from
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
-
Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands.[8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Ethoxy Moieties in Acidic Media
Ticket ID: ETH-ACID-STABILITY Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Water" Problem
Researchers often report the loss of ethoxy groups (
The Core Conflict:
-
Ethyl Esters (
): Generally stable to dilute acid but hydrolyze rapidly via the mechanism if water and strong acid are present, especially at elevated temperatures. -
Acetals/Ketals (
): Extremely acid-labile. These will cleave almost instantly in aqueous acid. -
Ethyl Ethers (
): Generally stable (require HI/HBr to cleave). If you are losing a simple ether, check for extreme conditions.
This guide focuses on the most common failure mode: Unintended hydrolysis of Ethyl Esters and Acetals during acidic deprotection or workup.
Diagnostic Framework: The Mechanism of Failure
To prevent the reaction, you must break the mechanistic chain. The hydrolysis of an ethyl ester is an equilibrium process driven by water.[1][2][3]
The Mechanism (Acid-Catalyzed Acyl Cleavage)
The proton (
Figure 1: The
Troubleshooting Scenarios & Protocols
Scenario A: Deprotecting a Boc Group in the Presence of an Ethyl Ester
Issue: You need to remove a Boc group using acid, but your molecule contains an ethyl ester.[4][5][6][7][8] Standard Failure: Using TFA/Water or HCl/Water leads to partial ester hydrolysis.
Protocol A1: The Anhydrous Standard (HCl/Dioxane)
This method relies on the exclusion of water.
-
Preparation: Dry your starting material thoroughly (high vacuum for >2 hours).
-
Solvent: Use anhydrous 1,4-dioxane . Do not use "bottle grade" solvents without verification; water content must be <0.05%.
-
Reagent: 4.0 M HCl in Dioxane (commercially available or freshly prepared).
-
Execution:
-
Dissolve substrate in minimal dioxane at 0°C.[7]
-
Add 4M HCl/Dioxane (5–10 equivalents).[7]
-
Warm to Room Temperature (RT) and monitor by TLC.
-
Crucial Step: Once complete, do not quench with water . Concentrate the mixture to dryness under reduced pressure (rotovap) to remove excess HCl before any aqueous contact.
-
Protocol A2: The "Surgical" Method (TMSOTf)
If your ester is highly sensitive (or if you have an acetal), use Trimethylsilyl trifluoromethanesulfonate (TMSOTf). This is a non-protic Lewis acid method that avoids "free" protons entirely.
| Component | Equivalents | Role |
| DCM (Anhydrous) | Solvent | Non-nucleophilic medium.[8] |
| 2,6-Lutidine | 1.5 eq | Non-nucleophilic base; buffers the reaction. |
| TMSOTf | 1.5 eq | Silylating agent; activates Boc carbonyl without protonating the ester. |
Procedure:
-
Dissolve substrate and 2,6-lutidine in DCM at 0°C.
-
Dropwise add TMSOTf.[8]
-
Stir 15–30 mins.
-
Quench with Methanol (not water!) to form volatile TMS-OMe and the amine salt.
Scenario B: Hydrolysis During Acidic Workup
Issue: The reaction worked, but the ethoxy group vanished during extraction/washing. Cause: Exothermic quenching creates local "hot spots" of aqueous acid, accelerating hydrolysis.
Protocol B1: The "Inverse Quench"
Never pour water into your acid reaction.
-
Prepare Buffer: Create a saturated solution of
or (0°C). -
Inverse Addition: Pour your reaction mixture slowly into the vigorously stirring buffer. This ensures the pH remains near-neutral throughout the process.[9]
-
Temperature: Keep the internal temperature <5°C. Hydrolysis rates drop significantly at low temperatures.
Decision Matrix: Selecting the Right Conditions
Use this logic flow to determine the safest method for your specific substrate.
Figure 2: Selection logic for deprotection reagents based on moiety sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I use TFA in DCM to remove Boc without hydrolyzing my ethyl ester? A: Yes, but with caveats. TFA/DCM (1:1) is generally safe for ethyl esters if the reaction is anhydrous and limited to <2 hours at Room Temperature. However, if your molecule traps water (hygroscopic), the ester will hydrolyze. Recommendation: Add a scavenger like triethylsilane (TES) or use HCl/Dioxane for higher reliability.
Q: Why did my ethyl ester hydrolyze even in HCl/Dioxane? A: Three likely culprits:
-
Moisture ingress: Did you use a drying tube or inert gas? Dioxane is hygroscopic.
-
Workup delay: Did you leave the crude HCl salt sitting in open air? Atmospheric moisture can hydrolyze the salt form.
-
Old Reagent: HCl/Dioxane absorbs water over time. Titrate or replace your reagent.
Q: I have an acetal (diethoxy) group. Is HCl/Dioxane safe? A: No. Acetals are too sensitive for HCl even in "anhydrous" conditions because trace HCl gas + trace moisture = cleavage. Use the TMSOTf/2,6-lutidine method (Protocol A2) or a basic deprotection strategy if possible.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[10] Journal of Peptide Research, 58(4), 338–341.[10] Link
- Sakakibara, S., et al. (1998). Use of TMSOTf for Boc deprotection in the presence of sensitive groups. Tetrahedron Letters, 39, 7439-7442. (Methodology basis for Protocol A2).
-
BenchChem Technical Support. (2025). Preventing Ester Hydrolysis During Workup. Link[8]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[11] (General reference for stability of Esters vs. Acetals).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Removing regioisomers during purification of 5-Chloro-2-ethoxy-4-methylpyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Chloro-2-ethoxy-4-methylpyridine, specifically focusing on the critical step of removing regioisomers.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers formed during the synthesis of 5-Chloro-2-ethoxy-4-methylpyridine?
The substitution pattern of the starting materials and the reaction conditions heavily influence the formation of regioisomers. Common isomers can result from the migration of the chloro, ethoxy, or methyl groups on the pyridine ring. For instance, in reactions involving the chlorination of a pyridine precursor, isomers with chlorine at different positions are a primary concern.[1][2]
Q2: Why is it crucial to remove these regioisomers?
In pharmaceutical and agrochemical applications, the presence of regioisomers can lead to significant differences in biological activity, toxicity, and side-effect profiles. Regulatory agencies require stringent control over isomeric purity for drug substances. Therefore, effective removal of unwanted isomers is a critical quality attribute.
Q3: What initial analytical techniques should I use to assess the isomeric purity of my crude product?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy is highly recommended. GC-MS can effectively separate and identify isomers based on their different retention times and fragmentation patterns.[3] ¹H NMR provides detailed structural information, where the chemical shifts of the pyridine ring protons can be significantly different between regioisomers, allowing for their identification and quantification.[3] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for analyzing pyridine derivatives.[4][5]
Q4: Can I use a simple distillation to separate the regioisomers?
Simple distillation is generally ineffective for separating regioisomers due to their often very close boiling points. Fractional distillation under reduced pressure might offer some degree of separation if the boiling points differ sufficiently, but it is often not adequate to achieve high purity.
II. Troubleshooting Guide: Regioisomer Removal
This section addresses specific problems encountered during the purification of 5-Chloro-2-ethoxy-4-methylpyridine and provides targeted solutions.
Issue 1: My regioisomers are co-eluting during column chromatography.
Root Cause Analysis:
Co-elution of regioisomers is a common challenge due to their similar polarities and structural characteristics. The interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the surface of silica gel can also lead to poor separation and peak tailing.[6]
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System Modification: A systematic approach to changing the solvent system is crucial. Start with a non-polar/polar combination like hexanes/ethyl acetate and gradually increase the polarity. If separation is still poor, consider using a different solvent system altogether, such as dichloromethane/methanol.
-
Addition of a Modifier: Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase can neutralize the acidic silanol groups on the silica gel. This minimizes strong interactions with the basic pyridine nitrogen, leading to sharper peaks and potentially improved separation.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity for basic compounds.
-
For more challenging separations, reversed-phase chromatography (e.g., C18) with an appropriate aqueous/organic mobile phase can be effective. The hydrophobic interactions in reversed-phase chromatography can exploit subtle differences in the isomers' structures.
-
-
Consider Advanced Chromatographic Techniques:
-
pH-Zone-Refining Counter-Current Chromatography: This technique has been successfully used to separate novel pyridine derivatives with high purity.[7] It utilizes a two-phase solvent system with a retainer in the organic phase and an eluter in the aqueous phase to achieve separation based on the pKa values of the compounds.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomer separations and has the advantage of using environmentally benign mobile phases.
-
Workflow for Optimizing Chromatographic Separation:
Caption: Decision workflow for troubleshooting co-eluting regioisomers.
Issue 2: My product does not crystallize, or the crystallization yield is very low.
Root Cause Analysis:
The presence of impurities, especially regioisomers, can significantly inhibit crystallization by disrupting the crystal lattice formation. The choice of solvent is also critical; the ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.
Solutions:
-
Fractional Crystallization: This is a powerful technique for separating isomers with different solubilities in a particular solvent.[8][9]
-
Solvent Screening: A thorough solvent screen is the first and most critical step. Test a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water). The ideal solvent will show a significant difference in solubility for the desired isomer and its regioisomers at different temperatures.
-
Controlled Cooling: Slow and controlled cooling is essential for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of an amorphous solid or the trapping of impurities. A stepwise cooling profile or allowing the solution to cool slowly at room temperature followed by refrigeration can be effective.
-
Seeding: If spontaneous crystallization does not occur, adding a small seed crystal of the pure desired isomer can induce crystallization.
-
-
Melt Crystallization: For thermally stable compounds, melt crystallization can be an alternative to solvent-based methods.[9] This technique involves melting the solid mixture and then slowly cooling it to allow for the selective crystallization of one isomer.
Comparative Data for Crystallization Solvents:
| Solvent System | Polarity Index | Boiling Point (°C) | General Applicability for Pyridine Derivatives |
| Hexanes | 0.1 | 69 | Good for non-polar derivatives, often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Effective for many aromatic compounds. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent with moderate polarity. |
| Ethanol | 5.2 | 78 | Good for more polar derivatives, often used in combination with water. |
| Water | 10.2 | 100 | Suitable for highly polar or salt forms of pyridine derivatives.[10] |
Issue 3: I am unsure which isomer is my desired product.
Root Cause Analysis:
Without proper analytical characterization, it is impossible to definitively identify the structure of each isolated fraction.
Solutions:
-
Regiospecific Synthesis: If possible, devise a synthetic route that is known to produce only the desired regioisomer.[11] This can serve as an authentic standard for comparison with the components of your mixture.
-
Advanced NMR Techniques:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous structural assignments by showing correlations between different protons and carbons in the molecule.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE can be used to determine the spatial proximity of different substituents on the pyridine ring, which is invaluable for distinguishing between regioisomers.
-
-
X-ray Crystallography: If a single crystal of an isomer can be obtained, X-ray crystallography provides the definitive molecular structure.
Experimental Protocol: Fractional Crystallization
-
Dissolution: In a suitable flask, dissolve the crude mixture containing the regioisomers in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with an insulating material can help to slow the cooling rate.
-
Induce Crystallization (if necessary): If crystals do not form spontaneously, gently scratch the inside of the flask with a glass rod below the solvent level or add a seed crystal.
-
Refrigeration: Once crystals have started to form, place the flask in a refrigerator or ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC-MS or HPLC to assess the efficiency of the separation.
Logical Relationship Diagram for Purification Strategy:
Caption: A comprehensive strategy for the purification and characterization of 5-Chloro-2-ethoxy-4-methylpyridine.
III. References
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Crystallization and Precipitation | Separation Processes. Fiveable. Available at: [Link]
-
Fractional Crystallization. Available at: [Link]
-
Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Journal of Chromatographic Science. Available at: [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
What is the principle of crystallization to separate close boiling isomers and the potential to be commercially feasible at scale?. ResearchGate. Available at: [Link]
-
Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed. Available at: [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. Available at: [Link]
-
Detection and Identification of Isomeric Pyridine Monoamidoximes by Paper Chromatography. Analytical Chemistry. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Available at: [Link]
-
Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Angewandte Chemie International Edition. Available at: [Link]
-
Gas chromatographic separation of substituted pyridines. PubMed. Available at: [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Available at: [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC. Available at: [Link]
-
Preparation of 2-chloro-5-methylpyridine. Patent 0121320. Available at: [Link]
-
n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. Available at: [Link]
-
CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine. Google Patents. Available at:
-
Preparation of 2-chloro-5-methylpyridine. European Patent Office. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. WIPO. Available at: [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. Available at: [Link]
-
US20170008846A1 - Process for making 2-chloro-5-methylpyridine. Google Patents. Available at:
Sources
- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. rcprocess.se [rcprocess.se]
- 10. CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents [patents.google.com]
- 11. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalysts for Coupling 5-Chloro-2-ethoxy-4-methylpyridine
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Optimization Guide for Deactivated Chloropyridines Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
You are attempting to couple 5-Chloro-2-ethoxy-4-methylpyridine . Before selecting a catalyst, you must understand why standard protocols (e.g., Pd(PPh₃)₄) will likely fail.[1] This substrate presents a "Perfect Storm" of deactivation factors:
-
The Halide Handle (Cl): Aryl chlorides possess a significantly stronger bond (
) compared to bromides or iodides, requiring higher activation energy for oxidative addition. -
Electronic Deactivation (The "Ethoxy Effect"): The 2-ethoxy group is a strong Electron Donating Group (EDG) via resonance. This increases electron density in the pyridine ring, making the C-Cl bond more electron-rich. Palladium(0) prefers electron-deficient aryl halides for oxidative addition.[2]
-
Steric Hindrance: The 4-methyl group is ortho to the reaction site (C5), creating steric bulk that hinders the approach of the palladium complex.
-
Catalyst Poisoning: The pyridine nitrogen can competitively bind to the palladium center, displacing ligands and shutting down the catalytic cycle (formation of inactive L2Pd(Ar)Cl species).
Catalyst System Selector (The "Engine")
To overcome the high barrier of oxidative addition, you need a "hot" catalyst system. We recommend three specific tiers of catalyst/ligand combinations, ranked by success rate for deactivated chloropyridines.
Tier 1: The "Gold Standard" (Buchwald Pre-catalysts)
Recommended for initial screening and high-value intermediates.
| Component | Recommendation | Mechanism of Action |
| Ligand | XPhos or RuPhos | XPhos: The bulky biaryl backbone prevents formation of inactive dimers. The cyclohexyl groups are electron-rich, pushing electron density onto the Pd center to force oxidative addition into the difficult C-Cl bond.RuPhos: Specifically designed for electron-rich substrates and hindered chlorides. |
| Pd Source | XPhos-Pd-G4 | Generation 4 Pre-catalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at low temperatures, avoiding the induction period and reproducibility issues of mixing Pd(OAc)₂ + Ligand manually. |
Tier 2: The "NHC Powerhouse" (PEPPSI)
Recommended if phosphines fail or for large-scale stability.
| Component | Recommendation | Mechanism of Action |
| Catalyst | Pd-PEPPSI-IPr | PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation): Uses a bulky N-Heterocyclic Carbene (NHC). The carbene is a stronger |
| Advantage | Stability | Highly resistant to air/moisture and less prone to poisoning by the pyridine nitrogen in your substrate. |
Tier 3: The "Classic" (Optimization Required)
Recommended only for cost-reduction on multi-kilo scale.
| Component | Recommendation | Mechanism of Action |
| Ligand | SPhos | Water-soluble capabilities and high activity for chloropyridines. |
| Pd Source | Pd₂(dba)₃ | Requires careful handling. Must be stored under argon. Ratio of Ligand:Pd is critical (optimize between 1:1 and 2:1). |
Optimization Workflow & Decision Tree
Do not run a single reaction. Run a 4-point screen to save weeks of development time.
Standard Screening Protocol (Micro-scale)
-
Scale: 0.1 mmol
-
Solvent: 1,4-Dioxane (anhydrous)
-
Temperature: 100°C (Chlorides rarely react below 80°C)[3]
-
Time: 2-4 hours (Monitor via LCMS)
The Matrix:
-
A: XPhos-Pd-G4 + K₃PO₄ (aq) [Suzuki Standard]
-
B: XPhos-Pd-G4 + KOtBu / tBuOH [Anhydrous/Strong Base]
-
C: Pd-PEPPSI-IPr + K₂CO₃ / Dioxane [NHC Route]
-
D: RuPhos-Pd-G4 + Cs₂CO₃ / Toluene [Alternative Ligand]
Troubleshooting Logic Diagram
Figure 1: Diagnostic logic for evaluating reaction failures based on LCMS data.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately, and I get low yield. Why? A: "Pd Black" indicates the catalyst has decomposed into inactive bulk metal. This happens when the oxidative addition is too slow (the Pd(0) sits idle and aggregates) or the ligand is stripping off.
-
Fix: Ensure your solvent is rigorously degassed (sparge with Argon for 20 mins). Oxygen kills the active phosphine species.
-
Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter to Pd than phosphines, preventing aggregation [1].
Q2: I see the "reduced" product (5-ethoxy-3-methylpyridine) where the Chlorine is gone but no coupling occurred. A: This is Hydrodehalogenation . It means the Pd inserted into the C-Cl bond (Success!), but then underwent Beta-Hydride elimination or reacted with a hydride source instead of your coupling partner.
-
Cause: Often caused by alcohols (isopropanol/ethanol) used as co-solvents or wet solvents.
-
Fix: Switch to strictly anhydrous Toluene or Dioxane . Avoid primary/secondary alcohol solvents. Use Cs₂CO₃ instead of alkoxide bases [2].[1]
Q3: Can I use Pd(dppf)Cl₂? It worked for my bromopyridine. A: Likely not. While dppf is excellent for bromides, it lacks the electron-donating power to activate the electron-rich chloride in your specific substrate (2-ethoxy-5-chloro). You need the steric bulk and electron density of XPhos or AdBippyPhos [3].
Q4: Does the order of addition matter? A: Yes. For difficult substrates:
-
Load solid reagents (Substrate, Boronic Acid, Base, Pre-catalyst).
-
Crucial: Heat immediately. Do not let the catalyst sit in solution at room temperature, as the active species is unstable until it enters the catalytic cycle.
Detailed Experimental Protocol (Validation-Ready)
Objective: Coupling 5-Chloro-2-ethoxy-4-methylpyridine (1.0 eq) with Phenylboronic acid (1.2 eq).
-
Preparation:
-
Dry a reaction vial (microwave vial or Schlenk tube) in an oven at 120°C. Cool under Argon flow.
-
-
Charging:
-
Add Substrate (1.0 equiv).[4]
-
Add Boronic Acid (1.2 - 1.5 equiv).
-
Add Base: K₃PO₄ (finely ground, 2.0 equiv).
-
Add Catalyst: XPhos-Pd-G4 (2.0 - 4.0 mol%). Note: Start with 4% for this difficult substrate.
-
-
Solvent System:
-
Add 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Add Water (degassed, ratio 4:1 Dioxane:Water). Water is essential for K3PO4 solubility and the transmetallation step in Suzuki coupling.
-
-
Reaction:
-
Seal cap with PTFE septum.
-
Heat block to 100°C .
-
Stir vigorously (1000 RPM).
-
-
Workup:
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry - A European Journal. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][5][6][7][8] Angewandte Chemie International Edition. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Chloropyridines.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 5-Chloro-2-ethoxy-4-methylpyridine
A Senior Application Scientist's Field-Proven Perspective on Method Design, Optimization, and Validation for a Novel Pyridine Derivative.
In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Chloro-2-ethoxy-4-methylpyridine, a substituted pyridine derivative of interest. We will navigate the causal chain of decisions in method development, from initial column and mobile phase screening to full validation in accordance with international guidelines, and compare the developed method against plausible alternatives.
The Analytical Challenge: Understanding the Analyte
5-Chloro-2-ethoxy-4-methylpyridine is a moderately polar, heterocyclic aromatic compound. Its structure, featuring a basic nitrogen atom within the pyridine ring, an electron-donating ethoxy group, and a chlorine atom, dictates its chromatographic behavior. The primary analytical goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products.
Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][2][3] For instance, common impurities in pyridine synthesis can include isomeric pyridinesulfonic acids or unreacted starting materials.[1] Degradation pathways for pyridine derivatives can be initiated by hydrolysis, oxidation, and photolysis.[4][5][6] Understanding these potential impurities is critical for developing a specific and selective analytical method.
Part 1: Strategic HPLC Method Development
The development of a successful HPLC method is a systematic process, not a matter of chance. Our strategy is rooted in a Quality by Design (QbD) approach, which emphasizes a thorough understanding of the method to ensure its robustness.[6][7]
Initial Screening: Laying the Foundation
The journey begins with the selection of the appropriate chromatographic mode. Given the moderate polarity of 5-Chloro-2-ethoxy-4-methylpyridine, Reversed-Phase HPLC (RP-HPLC) is the logical first choice due to its versatility and applicability to a wide range of compounds.[8]
Column Chemistry Selection:
The choice of the stationary phase is paramount. A standard C18 column is a workhorse in RP-HPLC and serves as an excellent starting point.[9] However, to ensure comprehensive separation, especially for potentially polar impurities, screening multiple column chemistries is advisable.
| Column Chemistry | Rationale | Expected Performance |
| C18 (e.g., ODS) | General-purpose hydrophobic stationary phase. Provides good retention for moderately polar to non-polar compounds. | Likely to provide good retention for the parent compound. May require mobile phase optimization for early-eluting polar impurities. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic pyridine ring. | Can improve resolution between the analyte and aromatic impurities. Methanol is often a preferred organic modifier to enhance these interactions.[10] |
| Polar-Embedded (e.g., Amide, Carbamate) | Designed for enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.[11] | Beneficial if very polar impurities are anticipated, preventing their elution in the solvent front.[12] |
Mobile Phase Screening:
The mobile phase composition, particularly the organic modifier and pH, governs the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[10] They offer different selectivities and should both be screened. Acetonitrile generally provides lower viscosity and higher elution strength.
-
pH and Buffer Selection: The basic nitrogen on the pyridine ring (pKa of pyridinium is ~5.2) means that the mobile phase pH will significantly impact the analyte's retention.[13] At a pH below the pKa, the molecule will be protonated and more polar, leading to less retention. Conversely, at a pH above the pKa, it will be neutral and more retained. A pH around 3-4 is a good starting point to ensure consistent protonation and good peak shape. Phosphate or acetate buffers are suitable choices in this pH range.
Optimization: Fine-Tuning for Performance
Once a promising column and mobile phase combination is identified, the next step is to optimize the chromatographic conditions to achieve the desired resolution, peak shape, and analysis time.
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities in a reasonable time.[9] The gradient slope and time should be adjusted to maximize the resolution between the main peak and its closest eluting impurities.
-
Temperature: Column temperature affects viscosity and, consequently, retention times and selectivity. A slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reduce analysis time.
-
Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point. Adjusting the flow rate can be a tool to fine-tune resolution and analysis time.
Part 2: The Developed Method and Experimental Protocol
Based on the principles outlined above, a robust RP-HPLC method was developed. The C18 column provided the best overall performance in terms of peak shape and resolution for the parent compound and its stress-induced degradants.
Experimental Protocol: Optimized RP-HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient as follows:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 5-Chloro-2-ethoxy-4-methylpyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Part 3: Method Validation - The Pillar of Trustworthiness
A developed method is only reliable if it is validated. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][14][15][16]
Forced Degradation Studies (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The analyte was subjected to various stress conditions to generate potential degradation products.[4][5]
| Stress Condition | Result |
| Acid Hydrolysis (0.1 N HCl, 60°C, 8h) | Significant degradation observed. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 4h) | Extensive degradation observed.[6] |
| Oxidative (3% H₂O₂, RT, 24h) | Moderate degradation observed.[6] |
| Thermal (80°C, 48h) | Minor degradation observed. |
| Photolytic (ICH Q1B, 1.2 million lux hours) | Negligible degradation. |
The developed HPLC method was able to resolve the main peak from all degradation products, demonstrating its specificity.
Validation Data Summary
The method was validated for linearity, precision, accuracy, and robustness with the following exemplary results:
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (R²) | > 0.999 | R² ≥ 0.998 |
| Range | 1 µg/mL - 150 µg/mL | Reporting threshold to 120% of specification.[14] |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| LOD | 0.1 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 0.3 µg/mL | S/N ratio ≥ 10:1 |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). | System suitability parameters met. |
Part 4: Comparison with Alternative Methods
While RP-HPLC is the gold standard for this type of analysis, it is prudent to consider other analytical approaches and their relative merits.
| Method | Principle | Advantages | Disadvantages | Suitability for 5-Chloro-2-ethoxy-4-methylpyridine |
| Developed RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, sensitivity, specificity, and suitability for automation.[17][18] | Requires specialized equipment and solvent consumption. | Excellent: The most suitable method for quantitative purity and stability studies. |
| Normal-Phase HPLC (NP-HPLC) | Separation based on polarity, using a polar stationary phase and a non-polar mobile phase.[8] | Can offer better separation for certain isomers.[8] | Less reproducible due to sensitivity to water content in the mobile phase. | Limited: Less practical and robust for routine QC compared to RP-HPLC. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | Not Recommended: The analyte's polarity and molecular weight make it less suitable for GC without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[17] | Simple, rapid, and cost-effective for qualitative screening.[17] | Lower resolution and sensitivity compared to HPLC; not suitable for quantification. | Limited: Useful for in-process checks or preliminary screening but not for final purity determination. |
Conclusion
The developed and validated reversed-phase HPLC method provides a reliable, robust, and specific tool for the purity determination of 5-Chloro-2-ethoxy-4-methylpyridine. The systematic approach to method development, grounded in chromatographic principles and guided by QbD, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment. While alternative techniques exist, the superiority of RP-HPLC in terms of resolution, quantitation, and validation-readiness makes it the unequivocal choice for this analytical challenge. This guide serves as a practical blueprint for scientists and researchers tasked with similar method development challenges for novel chemical entities.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.[Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian.[Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd.[Link]
-
HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography.[Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.[Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Labcompare.[Link]
-
Reversed Phase HPLC Method Development. Phenomenex.[Link]
-
Polar Compounds. SIELC Technologies.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
Quality Guidelines. ICH.[Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]
-
Degradation of Pyridine Derivatives in Soil. Scilit.[Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).[Link]
-
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.[Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf.[Link]
- Purification method of pyridine and pyridine derivatives.
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.[Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.[Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.[Link]
-
5-Chloro-2-methylpyridine. PubChem.[Link]
-
Pyridine. Wikipedia.[Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC.[Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.[Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Latin American Journal of Pharmacy.[Link]_10_910R59Y4T1.pdf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sepscience.com [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. waters.com [waters.com]
- 12. resolian.com [resolian.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 5-Chloro-2-ethoxy-4-methylpyridine
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of 5-Chloro-2-ethoxy-4-methylpyridine , a critical heterocyclic building block in pharmaceutical synthesis (e.g., COX-2 inhibitors). We contrast Electron Ionization (EI) and Electrospray Ionization (ESI) modalities to equip researchers with diagnostic fingerprints for structural validation and impurity profiling.
Key Takeaway: The presence of the 2-ethoxy substituent creates a dominant, diagnostic elimination pathway (loss of ethylene, -28 Da) observed in both ionization modes, serving as the primary differentiator from methoxy- or alkyl-substituted isomers.
Molecular Profile & Theoretical Basis
Before interpreting spectra, the structural logic must be established. The molecule contains three distinct mass-spec active features:
-
Chlorine Isotope Signature: A characteristic 3:1 intensity ratio at
and due to and . -
Ethoxy Group (C2 Position): Highly susceptible to rearrangement and alkene elimination.
-
Pyridine Core: Stable aromatic system, typically fragmenting via HCN loss only at high energies.
| Feature | Specification | Mass Spec Consequence |
| Formula | Monoisotopic Mass: 171.045 | |
| Parent Ion (EI) | m/z 171 (100%), 173 (32%) | |
| Parent Ion (ESI) | m/z 172 (100%), 174 (32%) | |
| Diagnostic Loss |
Technique I: Electron Ionization (EI-MS)
Application: Structural Elucidation, Library Matching (GC-MS).
In EI (70 eV), the molecule forms a radical cation
Primary Fragmentation Pathway: The "Ethoxy Elimination"
Unlike standard alkyl chains, the 2-ethoxy group undergoes a specific Hydrogen Rearrangement/Alkene Elimination (often termed a McLafferty-like rearrangement).
-
Mechanism: A
-hydrogen from the ethoxy group transfers to the ring nitrogen (or oxygen), facilitating the expulsion of neutral ethylene ( ). -
Result: Conversion of the ethoxy-pyridine to the thermodynamically stable 5-chloro-4-methyl-2-pyridone radical cation (m/z 143).
Secondary Pathways
-
Chlorine Loss: Homolytic cleavage of the C-Cl bond. This can occur from the parent (171
136) or the pyridone fragment (143 108). -
Ring Degradation: Loss of HCN (27 Da) from the pyridone species.
EI-MS Data Summary (Normalized)
| m/z (Nominal) | Relative Intensity | Ion Identity | Fragment Structure |
| 171 | 60-80% | Parent Radical Cation | |
| 173 | ~20-25% | Isotope Peak | |
| 143 | 100% (Base Peak) | 5-chloro-4-methyl-2-pyridone | |
| 145 | ~32% | Isotope of Base | Pyridone ( |
| 108 | 15-30% | $[143 - Cl]^+ $ | 4-methyl-2-pyridone cation |
| 115 | <10% | Ring contraction |
Technique II: Electrospray Ionization (ESI-MS/MS)
Application: Impurity Quantification, LC-MS monitoring.
In ESI (positive mode), the molecule forms the even-electron protonated species
Fragmentation Logic (CID)
While EI is radical-driven, ESI fragmentation is charge-driven. However, the neutral loss of ethylene remains the dominant pathway because the resulting protonated 2-pyridone is highly stable.
-
Precursor: m/z 172 (
) -
Primary Product: m/z 144 (Loss of 28 Da).
-
Secondary Product: m/z 108 (Loss of HCl from the pyridone core). Note: Loss of HCl (36 Da) is more common in ESI than loss of Cl radical (35 Da).
Visualizing the Fragmentation Pathways[1][2]
The following diagram illustrates the mechanistic divergence between the radical-driven (EI) and proton-driven (ESI) pathways, highlighting the convergence on the pyridone core.
Caption: Comparative fragmentation pathways showing the convergence on the pyridone scaffold via ethylene elimination.
Comparative Guide: Differentiating Isomers & Impurities
This section aids researchers in distinguishing the target molecule from common structural isomers using the data derived above.
| Comparison Target | Structural Difference | Mass Spec Differentiator |
| Target Molecule | 2-Ethoxy | Strong loss of 28 (Ethylene). Base peak is M-28. |
| 3-Ethoxy Isomer | 3-Ethoxy | Loss of 28 is weaker or absent . 3-ethoxypyridines cannot form a stable pyridone tautomer easily; likely to show M-29 (Ethyl radical) or M-44 ( |
| 2-Methoxy-4-Ethyl | Methoxy/Ethyl | Parent mass is identical (Isobaric). Loss of 28 is impossible. Will lose 15 (Methyl) or 30 (Formaldehyde). |
| Hydrolytic Impurity | 2-Pyridone (No Ethyl) | Parent mass is 143. No transition from 171. Shifts retention time in LC/GC. |
Experimental Protocols
Protocol A: GC-MS (EI) for Identification
-
System: Agilent 7890/5977 (or equivalent).
-
Column: HP-5MS UI (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1, 250°C.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
Source: 230°C, 70 eV.
-
Scan Range: m/z 40–300.
-
Validation: Check for the 171/173 ratio (3:1) and the 171
143 transition.
Protocol B: LC-MS/MS (ESI) for Purity
-
System: Waters Xevo TQ-S or Thermo Q-Exactive.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive, Capillary 3.5 kV.
-
MRM Transitions (Quantification):
-
Quantifier: 172.0
144.0 (Collision Energy: 15-20 eV). -
Qualifier: 172.0
108.0 (Collision Energy: 30-35 eV).
-
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for rearrangement mechanisms).
-
Spiteller, G. (1966). "Mass Spectrometry of Heterocyclic Compounds." Advances in Heterocyclic Chemistry, 7, 301-376. Link
-
BenchChem. (2024). "5-(Chloromethyl)-2-ethoxypyridine as a Versatile Synthetic Intermediate." Application Notes. Link[3]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
European Patent Office. (1984). "Preparation of 2-chloro-5-methylpyridine." EP0121320A1. Link
Sources
Comparative Analysis: Ethoxy vs. Methoxy Pyridine Derivatives in Medicinal Chemistry
Topic: Biological Activity Comparison of Ethoxy vs. Methoxy Pyridine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In the optimization of pyridine-based pharmacophores, the substitution of a methoxy (-OCH₃) group with an ethoxy (-OC₂H₅) group—or vice versa—is a classic bioisosteric replacement strategy. While often perceived as a minor steric adjustment, this modification can induce profound shifts in metabolic stability , lipophilicity (LogP) , and target residence time .
This guide objectively compares these two functionalities, synthesizing data from kinase inhibition (EGFR/VEGFR), metabolic liability studies, and physicochemical profiling.
Key Takeaway:
-
Methoxy: Preferred for compact binding pockets where steric bulk is penalized. However, it acts as a "metabolic soft spot," susceptible to rapid O-demethylation by CYP450 isoforms.
-
Ethoxy: Offers superior metabolic stability and increased lipophilicity (+0.5 LogP approx.). It is the substituent of choice when extending half-life (
) or filling hydrophobic pockets, provided the target can accommodate the extra methylene unit.
Physicochemical & Structural Basis[1][2]
The biological divergence between ethoxy and methoxy pyridines stems from three fundamental physical differences.
Comparative Properties Table
| Feature | Methoxy Pyridine (-OCH₃) | Ethoxy Pyridine (-OC₂H₅) | Impact on Bioactivity |
| Steric Bulk (A-Value) | ~0.6 kcal/mol | ~0.9 kcal/mol | Ethoxy requires larger binding pockets; may clash in tight active sites (e.g., tubulin colchicine site). |
| Lipophilicity ( | Baseline | +0.4 – 0.5 | Ethoxy increases membrane permeability and non-specific binding. |
| Electronic Effect | Strong EDG ( | Strong EDG ( | Negligible difference in pyridine ring electron density; both facilitate H-bond acceptance at the ring nitrogen. |
| Rotational Freedom | Low (C-O bond) | Moderate (C-O & C-C bonds) | Ethoxy introduces additional entropic penalty upon binding unless constrained. |
Biological Activity Profile
Metabolic Stability (The Critical Differentiator)
The most significant operational difference is susceptibility to Phase I metabolism. Methoxy groups on aromatic rings are canonical substrates for CYP2D6 and CYP2C9 , leading to rapid O-demethylation and clearance.
-
Mechanism: CYP450 enzymes hydroxylate the
-carbon next to the oxygen. -
Kinetic Isotope Effect: The methoxy C-H bonds are sterically accessible. The ethoxy group's terminal methyl hinders the approach of the heme-oxo species to the
-methylene, significantly reducing the rate of O-dealkylation.
Evidence: In amino acid prodrug studies, ethoxy-linked derivatives demonstrated a 2-fold increase in half-life compared to methoxy analogs in physiological buffers and plasma, attributed to reduced hydrolytic susceptibility [1].
Potency & Selectivity: Case Studies
Case Study A: EGFR and VEGFR-2 Inhibitors
In a study of 2-oxo-pyridine derivatives targeting EGFR and VEGFR-2, the extension from methoxy to ethoxy resulted in a favorable potency shift.
-
Methoxy Derivative:
(HepG-2) -
Ethoxy Derivative:
(HepG-2) -
Analysis: The ethoxy group likely filled a hydrophobic pocket adjacent to the ATP-binding site more effectively than the methoxy group, while simultaneously improving cellular permeability due to higher lipophilicity [2].
Case Study B: Tubulin Polymerization Inhibitors
Conversely, for agents targeting the colchicine binding site on tubulin, the methoxy group is often non-negotiable . The binding pocket is sterically restricted; replacing the trimethoxy-phenyl motif with triethoxy-phenyl analogs typically leads to a loss of activity due to steric clashes with Cys241 [3].
Visualizing the SAR Logic
The following decision tree illustrates the strategic selection process between methoxy and ethoxy groups during lead optimization.
Figure 1: Strategic decision tree for Alkoxy group selection in Pyridine SAR.
Experimental Protocols
To validate the choice between ethoxy and methoxy, the following self-validating experimental workflows are recommended.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) - 20 mg/mL
-
NADPH Regenerating System
-
Test Compounds (Methoxy-pyr and Ethoxy-pyr) - 10 mM DMSO stock
-
Internal Standard (e.g., Propranolol)
Step-by-Step Methodology:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (0.1 M, pH 7.4).
-
Pre-incubation: Aliquot 450 µL of microsome solution into 96-well plates. Spike with 5 µL of test compound (Final conc: 1 µM). Incubate at 37°C for 5 mins.
-
Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Validation Criteria: The ethoxy derivative should exhibit a shallower slope (lower
) than the methoxy derivative if O-dealkylation is the primary metabolic route.
-
Protocol: General Synthesis of Alkoxy Pyridines
Objective: Nucleophilic aromatic substitution (
-
Starting Material: 4-chloropyridine-2-carbonitrile (or relevant scaffold).
-
Alkoxide Generation: In a dry flask, dissolve Sodium Metal (1.2 eq) in absolute Methanol (for Methoxy) or absolute Ethanol (for Ethoxy) under
atmosphere. Stir until evolution ceases. -
Reaction: Add the chloropyridine substrate (1.0 eq) dropwise.
-
Reflux: Heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Evaporate solvent. Resuspend residue in water. Extract with DCM (
). Dry over . -
Purification: Recrystallize from Ethanol/Water.
-
Note: The reaction rate for ethoxide may be slightly slower than methoxide due to nucleophilicity/steric balance; extend reflux time by 1-2 hours if needed.
-
Mechanism of Action: Metabolic Dealkylation
Understanding the metabolic fate is crucial for toxicity prediction. The following diagram details the CYP450-mediated pathway.
Figure 2: CYP450-mediated O-dealkylation pathway. Ethoxy substitution slows the hydroxylation step.
References
-
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Source: Molecular Pharmaceutics (ACS Publications). URL:[Link]
-
H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]
-
Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors. Source: RSC Advances. URL:[Link]
-
The role of the methoxy group in approved drugs. Source: Journal of Medicinal Chemistry (via ResearchGate). URL:[Link]
-
Chain-amplified photochemical fragmentation of N-alkoxypyridinium salts. Source: Journal of the American Chemical Society (PubMed). URL:[Link]
Crystal structure analysis of 5-Chloro-2-ethoxy-4-methylpyridine complexes
An In-Depth Comparative Guide to the Crystal Structure Analysis of 5-Chloro-2-ethoxy-4-methylpyridine Complexes
Introduction: The Structural Imperative in Pyridine-Based Drug Design
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Their derivatives are integral components of numerous pharmaceutical agents and functional materials, where the precise three-dimensional arrangement of atoms dictates biological activity and physical properties.[1][2] 5-Chloro-2-ethoxy-4-methylpyridine, a polysubstituted pyridine derivative, represents a versatile building block whose utility in forming coordination complexes is of significant interest to researchers. The formation of metal complexes can dramatically alter the electronic, steric, and pharmacokinetic properties of the parent ligand, making a definitive understanding of the resulting geometry essential.
This guide provides a comparative analysis of the methodologies used to elucidate the crystal structure of such complexes. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind the "how." We will explore why single-crystal X-ray diffraction remains the unequivocal gold standard for structural determination while examining the complementary roles of spectroscopic and computational techniques that provide a more holistic understanding of the molecule's behavior.
Pillar 1: Single-Crystal X-ray Diffraction (SC-XRD) – The Definitive Answer
For unambiguous, high-resolution structural data, single-crystal X-ray diffraction is the indispensable technique.[3] It provides a static, atomic-resolution snapshot of the molecule within a crystalline lattice, revealing precise bond lengths, bond angles, torsional angles, and the crucial non-covalent interactions that govern crystal packing.[3][4] This level of detail is paramount in drug development for understanding receptor-ligand interactions and in materials science for engineering desired solid-state properties.[3]
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step contains internal validation checks to ensure the integrity of the final model.
Step 1: Crystal Growth (The Crucial Prerequisite)
-
Objective: To obtain a single, high-quality crystal suitable for diffraction. This is often the most challenging step.
-
Methodology:
-
Dissolve the purified 5-Chloro-2-ethoxy-4-methylpyridine complex in a minimal amount of an appropriate solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering.
-
Allow the solution to stand undisturbed in a vibration-free environment.
-
-
Causality: A single crystal is required because the technique relies on the constructive interference of X-rays diffracted by a repeating, ordered array of molecules. Defects, twinning, or polycrystalline material will yield poor or unsolvable diffraction data.
Step 2: Data Collection
-
Objective: To collect a complete set of diffraction data.
-
Methodology:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of monochromatic X-rays.
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]
-
-
Causality: Rotating the crystal ensures that all sets of lattice planes are brought into the correct orientation to satisfy Bragg's law and diffract the X-ray beam, allowing for the collection of a three-dimensional dataset.
Step 3: Structure Solution and Refinement
-
Objective: To determine the atomic positions from the diffraction pattern and refine the structural model.
-
Methodology:
-
Data Reduction: The collected diffraction intensities are integrated and corrected for experimental factors.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
-
Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and Goodness-of-Fit (GooF). Low R-factors (typically < 0.05) indicate a reliable model.
Visualizing the Workflow: From Synthesis to Structure
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Pillar 2: Comparative Analysis with Alternative & Complementary Techniques
While SC-XRD provides the definitive solid-state structure, it does not tell the whole story. A comprehensive analysis integrates data from other techniques that probe the molecule's properties in different states or from different perspectives.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Density Functional Theory (DFT) Modeling |
| Sample Phase | Solid (single crystal)[3] | Liquid (solution)[3] | In-silico (computational)[5] |
| Information | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions.[3] | Atomic connectivity, solution-state conformation, molecular dynamics.[3] | Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies, reaction pathways.[6][7] |
| Key Strengths | Unambiguous and high-resolution structural determination.[3] | Provides data on the molecule's behavior and average structure in a biologically relevant medium (solution).[3] | Predictive power; complements experimental data and helps interpret spectra.[5][7] |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow; provides a static picture.[3] | Lower resolution than SC-XRD; signal overlap can complicate analysis of complex molecules.[3] | Accuracy is dependent on the chosen functional and basis set; it is a model, not a direct measurement. |
| Role | Definitive: Provides the "ground truth" of the solid-state structure. | Dynamic: Reveals structure and behavior in solution. | Predictive & Explanatory: Validates and interprets experimental findings. |
Visualizing the Synergy of Techniques
The relationship between experimental and computational methods is not one of competition, but of synergy. Experimental data grounds the theoretical models, which in turn provide deeper insight into the experimental observations.
Caption: Synergy between experimental and computational structural analysis methods.
Pillar 3: Application & Data Interpretation – An Illustrative Example
While a specific crystal structure for a 5-Chloro-2-ethoxy-4-methylpyridine complex is not publicly available, we can examine the type of data obtained from a closely related structure to understand its utility. The following table presents representative crystallographic data for a Zn(II) complex with a substituted pyridine ligand, ethyl nicotinate ([Zn(EtNic)₂Cl₂]).[4] This data serves as a practical example of the precise structural information yielded by SC-XRD.
Table of Illustrative Crystallographic Data
| Parameter | Value (for [Zn(EtNic)₂Cl₂])[4] | Significance in Drug Development & Materials Science |
| Crystal System | Monoclinic | Influences bulk properties like solubility, morphology, and stability. |
| Space Group | P2₁/c | Describes the symmetry of the unit cell, affecting packing and chirality. |
| Unit Cell (a, b, c) | a = 14.1940 Å, b = 19.8380 Å, c = 14.3957 Å | Defines the dimensions of the repeating unit in the crystal lattice. |
| Unit Cell (β) | 111.432° | Defines the angle of the unit cell in monoclinic systems. |
| Zn–N distance | 2.057 – 2.061 Å | Defines the precise length of the coordinate bond, indicating its strength and nature. |
| Zn–Cl distance | 2.221 – 2.226 Å | Crucial for understanding the coordination sphere around the metal center. |
| N-Zn-N angle | 110.68 – 110.84° | Defines the geometry around the metal, which dictates the overall shape of the complex. |
| Cl-Zn-Cl angle | 129.13 – 129.46° | Further defines the coordination geometry and steric environment. |
Beyond the Molecule: The Importance of Intermolecular Interactions
A crystal structure report provides more than just the geometry of a single molecule; it reveals how molecules interact with each other in the solid state. Techniques like Hirshfeld surface analysis can quantify these interactions.[4][8] For the example complex, H···H, O···H, and Cl···H contacts are the most predominant interactions, governing the molecular packing.[4] Understanding these forces is critical for predicting crystal stability, polymorphism (the ability of a compound to crystallize in multiple forms), and solubility—all vital parameters in drug formulation and development.
Conclusion
The structural analysis of a coordination complex like those formed by 5-Chloro-2-ethoxy-4-methylpyridine is a multi-faceted endeavor. While single-crystal X-ray diffraction provides the ultimate, high-resolution answer for the solid-state structure, a truly comprehensive understanding is achieved by integrating this data with complementary techniques. NMR spectroscopy offers invaluable insight into the molecule's dynamic nature in solution, a state more representative of a biological environment. Concurrently, computational modeling provides a theoretical framework that can predict structures, explain electronic properties, and help interpret experimental results. For any researcher, scientist, or drug development professional working with such compounds, mastering the application and interpretation of these synergistic techniques is not just beneficial—it is essential for rational design and innovation.
References
- Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.
-
Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available from: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]
- 5-(Chloromethyl)-2-ethoxypyridine chemical properties. Benchchem.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
-
Synthesis, spectral and biological study of four and five co-ordinate copper (II) complexes derived from 5-chloro-2-hydroxy. Der Pharma Chemica. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. PMC. Available from: [Link]
-
Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. MDPI. Available from: [Link]
-
Spectroscopic, computational, docking, and cytotoxicity investigations of 5-chloro-2-mercaptobenzimidazole as an anti-breast cancer medication. Taylor & Francis Online. Available from: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
